3,3-Dimethyl-1-phenoxybutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-phenoxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLXGSYPQYDTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192439 | |
| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39199-22-9 | |
| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039199229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanone, 3,3-dimethyl-1-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 3,3 Dimethyl 1 Phenoxybutan 2 One
Retrosynthetic Strategies for the 3,3-Dimethyl-1-phenoxybutan-2-one Framework
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are at the ether linkage and the carbon-carbon bonds forming the butanone core.
Two main retrosynthetic pathways can be envisioned:
Pathway A: Etherification as the final step. This is the most common and logical approach. The primary disconnection is the carbon-oxygen bond of the ether. This leads to a phenoxide nucleophile and a halo-substituted butanone electrophile. The butanone intermediate, in turn, can be disconnected further. This strategy is advantageous as it allows for the late-stage introduction of the phenoxy group onto a pre-formed butanone skeleton.
Pathway B: Building the carbon skeleton with the phenoxy group present. This strategy involves forming the butanone structure from a precursor that already contains the phenoxy moiety. For instance, an acylation or alkylation reaction could be performed on a phenoxy-containing substrate. This approach might be less common due to potential interferences of the phenoxy group with the reagents used for carbon-carbon bond formation.
A visual representation of the primary retrosynthetic disconnection (Pathway A) is shown below:
Figure 1: Retrosynthetic Disconnection of this compound
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be approached through various methods, with an increasing emphasis on aligning these processes with the principles of green chemistry. These principles advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. acs.orgopcw.org Key considerations include maximizing atom economy, improving reaction efficiency, and utilizing sustainable catalysts and solvents.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.org Addition and rearrangement reactions are inherently more atom-economical, often achieving 100% economy, as all reactant atoms are integrated into the product. chemistry-teaching-resources.comscranton.edushivajicollege.ac.in In contrast, substitution and elimination reactions are less economical because they invariably produce byproducts that constitute waste. chemistry-teaching-resources.comyoutube.com
A prevalent and historically significant method for synthesizing ethers is the Williamson ether synthesis, a type of nucleophilic substitution (SN2) reaction. numberanalytics.comwikipedia.org In the context of this compound, this would typically involve the reaction of a phenoxide salt (like sodium phenoxide) with a halogenated ketone, such as 1-chloro-3,3-dimethylbutan-2-one. openstax.orgmasterorganicchemistry.com
The reaction is as follows: C₆H₅ONa + ClCH₂C(O)C(CH₃)₃ → C₆H₅OCH₂C(O)C(CH₃)₃ + NaCl
While effective, this SN2 substitution reaction has a poor atom economy. chemistry-teaching-resources.com A significant portion of the reactant mass is converted into a stoichiometric byproduct, in this case, sodium chloride, which is considered waste.
To quantify this, the percent atom economy is calculated using the formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org
The table below details the calculation for this specific reaction.
| Reactant/Product | Formula | Molecular Weight ( g/mol ) | Role |
| Sodium Phenoxide | C₆H₅ONa | 116.10 | Reactant |
| 1-Chloro-3,3-dimethylbutan-2-one | C₆H₁₁ClO | 148.60 | Reactant |
| Sum of Reactant MW | 264.70 | ||
| This compound | C₁₂H₁₆O₂ | 192.25 | Desired Product |
| Sodium Chloride | NaCl | 58.44 | Byproduct |
| Theoretical Atom Economy | 72.63% |
As the calculation shows, the theoretical atom economy is approximately 72.63%. This means that even with a 100% chemical yield, over 27% of the total mass of the reactants becomes waste. Improving reaction efficiency involves not just maximizing the yield but also selecting synthetic routes that inherently generate less waste.
Exploration of Sustainable Catalytic Systems and Solvents
The choice of catalysts and solvents is critical for developing greener synthetic routes. Traditional Williamson ether syntheses often rely on polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which are effective but pose environmental and health hazards. rsc.orgwizeprep.com Green chemistry encourages the replacement of such solvents with more benign alternatives. youtube.com
Sustainable Solvents:
Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. magtech.com.cnresearchgate.net DES are gaining attention as green solvents due to their low toxicity, biodegradability, low cost, and non-flammability. sioc-journal.cnrsc.orgmdpi.com They have been successfully applied in a variety of organic reactions, including substitution reactions, and could be a viable alternative to traditional organic solvents. magtech.com.cn
Water: Utilizing water as a solvent is highly desirable. Surfactant-assisted synthesis in aqueous media, where micelles create a pseudo-organic environment, can facilitate reactions between hydrophobic compounds, potentially enabling the Williamson synthesis to be performed under greener conditions. researchgate.net
Sustainable Catalytic Systems:
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for accelerating reactions in heterogeneous systems, such as the solid-liquid or liquid-liquid mixture in a Williamson synthesis. acs.orgcrdeepjournal.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the water-soluble nucleophile (phenoxide) into the organic phase to react with the alkyl halide. acs.org This method can improve reaction rates, allow for milder conditions, and reduce the need for anhydrous and hazardous solvents. acs.orgphasetransfercatalysis.com
Lanthanide Triflates: These have emerged as highly effective, water-tolerant Lewis acid catalysts. wikipedia.orgchemeurope.com Their stability in water allows for reactions to be conducted without strict anhydrous conditions, aligning with green chemistry principles. chemeurope.comnih.gov While more commonly used in C-C or C-N bond-forming reactions, their utility in activating substrates could be explored in alternative synthetic pathways. nih.goviaea.org
The following table compares traditional and sustainable options for the synthesis.
| Component | Traditional Approach | Sustainable Alternative(s) | Rationale for Change |
| Solvent | Dimethylformamide (DMF), Acetonitrile | Deep Eutectic Solvents (DES), Water (with surfactant) | Reduces toxicity, improves biodegradability, lowers environmental impact. rsc.orgsioc-journal.cn |
| Catalyst System | Stoichiometric strong base (e.g., NaH) | Phase-Transfer Catalysis (PTC) | Allows for milder conditions, reduces need for hazardous anhydrous solvents, and can increase reaction rates. acs.org |
Comparative Analysis of Diverse Synthetic Routes for this compound
Several strategic approaches can be envisioned for the synthesis of this compound. Each route possesses distinct advantages and disadvantages concerning factors like atom economy, reaction conditions, and precursor availability.
Route 1: Williamson Ether Synthesis (SN2 Substitution) This is the most direct and well-established pathway. wikipedia.org It involves the SN2 reaction between an alkali metal phenoxide and a 1-halo-3,3-dimethylbutan-2-one. openstax.org
Pros: A reliable and widely understood reaction. The starting materials are generally accessible.
Cons: As a substitution reaction, it has inherently poor atom economy due to the formation of a salt byproduct. chemistry-teaching-resources.com It requires a stoichiometric amount of a strong base and often uses hazardous polar aprotic solvents. masterorganicchemistry.comwizeprep.com The alkyl halide precursor is also subject to potential E2 elimination side reactions. libretexts.org
Route 2: Alkoxymercuration-Demercuration An alternative approach, particularly if starting from an alkene, is the alkoxymercuration-demercuration reaction. openstax.org This would involve reacting an appropriate alkene with phenol (B47542) in the presence of a mercury(II) salt (like mercury trifluoroacetate), followed by reduction with sodium borohydride (B1222165).
Pros: Can be more effective than the Williamson synthesis for certain hindered structures and avoids the use of strong bases.
Cons: The primary drawback is the use of highly toxic mercury reagents, which violates a core principle of green chemistry. The atom economy is also poor.
Route 3: Modern Catalytic C-O Coupling Contemporary organic synthesis offers advanced catalytic methods that could be adapted for this transformation. This could involve a palladium- or copper-catalyzed cross-coupling reaction. rsc.orgnih.gov For instance, a coupling could potentially be devised between phenol and an enolate or enol derivative of 3,3-dimethyl-2-butanone.
Pros: Catalytic methods generally require milder conditions and can offer higher selectivity. They represent a more modern and potentially more efficient approach.
Cons: Catalyst development for this specific transformation might be required. These catalysts are often based on expensive and precious metals, and the ligands can be complex and costly.
The table below provides a comparative overview of these potential synthetic routes.
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Alkoxymercuration | Route 3: Catalytic C-O Coupling |
| Reaction Type | SN2 Substitution | Electrophilic Addition-Reduction | Cross-Coupling |
| Key Reagents | Sodium Phenoxide, 1-Halo-3,3-dimethylbutan-2-one | Phenol, Alkene, Hg(OAc)₂, NaBH₄ | Phenol, Ketone Enolate, Pd or Cu catalyst |
| Atom Economy | Poor (~72%) | Poor | Potentially higher than substitution, depends on catalyst system |
| Green Chemistry Alignment | Low (can be improved with PTC/green solvents) | Very Low (toxic mercury reagents) | Moderate to High (catalytic, but uses metals) |
| Primary Advantage | Reliability and simplicity | Avoids strong base, useful for specific substrates | High potential efficiency and selectivity |
| Primary Disadvantage | Poor atom economy, byproduct waste | High toxicity of reagents | Catalyst cost and development |
Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 Phenoxybutan 2 One
Electrophilic and Nucleophilic Reactivity at the Carbonyl Center
The reactivity of 3,3-dimethyl-1-phenoxybutan-2-one at its carbonyl center is a focal point of its chemical behavior. This ketone, with its characteristic structure, participates in a variety of reactions typical of carbonyl compounds, including those involving enolate intermediates and direct additions to the carbonyl group. ontosight.ai
Enolate Chemistry and α-Functionalization Pathways
The presence of α-hydrogens in this compound allows for the formation of enolates, which are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com Enolates are generated by treating the ketone with a suitable base, which deprotonates the α-carbon. masterorganicchemistry.comyoutube.com The resulting enolate is a powerful nucleophile that can react with a range of electrophiles. masterorganicchemistry.com
The formation of either the kinetic or thermodynamic enolate is a critical aspect of the reactivity of unsymmetrical ketones. youtube.com In the case of this compound, the use of a sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate by removing a proton from the less substituted α-carbon. youtube.com Conversely, a less hindered base at room temperature would favor the formation of the more stable thermodynamic enolate. youtube.com
Once formed, the enolate can undergo various α-functionalization reactions. A common example is the alkylation of the α-carbon by reaction with an alkyl halide. masterorganicchemistry.com This reaction proceeds via an SN2 mechanism and results in the formation of a new carbon-carbon bond. masterorganicchemistry.com Other α-functionalization pathways include reactions with halogens, aldehydes, and ketones. masterorganicchemistry.com
Addition and Condensation Reactions of the Butanone Moiety
The carbonyl group of this compound is susceptible to nucleophilic attack, leading to a variety of addition and condensation reactions. ontosight.ai These reactions are fundamental to the synthesis of more complex molecules. ontosight.ai
One of the most well-known condensation reactions involving ketones is the aldol (B89426) condensation. In a mixed aldol condensation, an enolate from one carbonyl compound reacts with the carbonyl group of another. chegg.com For instance, the enolate of 3,3-dimethyl-2-butanone can react with propiophenone (B1677668) to form two major mixed aldol condensation products. chegg.com
Another important reaction is the Michael addition, where an enolate adds to an α,β-unsaturated carbonyl compound in a process also known as conjugate addition. masterorganicchemistry.com This reaction is a powerful tool for forming carbon-carbon bonds. masterorganicchemistry.com The mechanism involves the formation of an enolate, which then attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com
The butanone moiety can also participate in other addition reactions. For example, it can be reduced to the corresponding alcohol using reducing agents. ontosight.ai
Transformations Involving the Phenoxy Group
The phenoxy group of this compound introduces another dimension to its reactivity, allowing for transformations on the aromatic ring and at the ether linkage.
Aromatic Substitution Patterns on the Phenoxy Ring
The phenoxy group can undergo electrophilic aromatic substitution reactions. The outcome of these reactions is influenced by the directing effects of the substituent already present on the aromatic ring. While specific studies on the aromatic substitution of this compound are not widely available, general principles of electrophilic aromatic substitution on substituted benzenes can be applied. For instance, halogenation reactions using reagents like N-bromosuccinimide or N-chlorosuccinimide can introduce halogen atoms onto the aromatic ring. xmu.edu.cn The position of substitution will be directed by the existing phenoxy group.
Cleavage and Modification of the Ether Linkage
The ether linkage in this compound is generally stable but can be cleaved under specific conditions, typically involving strong acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com The cleavage of ethers is an acid-catalyzed nucleophilic substitution reaction. wikipedia.org The mechanism of cleavage, either S(_N)1 or S(_N)2, depends on the structure of the ether and the reaction conditions. wikipedia.orgmasterorganicchemistry.com
For aryl alkyl ethers like this compound, cleavage with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) will typically yield a phenol (B47542) and an alkyl halide. libretexts.orgmasterorganicchemistry.com This is because the aryl-oxygen bond is stronger than the alkyl-oxygen bond, and the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. masterorganicchemistry.com
The use of different reagents can lead to various modifications of the ether linkage. For example, certain reagents can dealkylate aryl alkyl ethers to produce the corresponding phenols. organic-chemistry.org
Intramolecular Rearrangements and Skeletal Reorganizations of this compound
While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the potential for such reactions exists, particularly under certain reaction conditions or with specific catalysts. The structural features of the molecule, including the carbonyl group and the bulky tert-butyl group, could influence the course of such rearrangements.
One type of rearrangement that could be envisioned involves the migration of a group to an electron-deficient center, a common theme in organic chemistry. For example, the addition of an acid to a related compound, 3,3-dimethyl-1-butene, leads to a rearranged carbon skeleton through a carbocation intermediate. youtube.comyoutube.com A similar carbocation-mediated rearrangement could potentially occur in derivatives of this compound under acidic conditions.
Furthermore, reactions involving the enolate could potentially lead to skeletal reorganizations. While not a direct rearrangement of the starting material, the products of enolate reactions can sometimes undergo subsequent rearrangements to form more stable structures.
It is important to note that the likelihood and nature of any intramolecular rearrangement would be highly dependent on the specific reaction conditions employed.
Redox Chemistry of this compound
The redox chemistry of this compound is centered around its ketone functional group. This group can undergo both reduction to an alcohol and be a site for oxidative cleavage, though the specifics of these transformations are not well-documented for this particular molecule.
Oxidative Degradation Pathways and By-product Analysis
The oxidative degradation of this compound could proceed through several pathways, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds adjacent to the ketone. For instance, Baeyer-Villiger oxidation could potentially occur, leading to the formation of an ester. More aggressive oxidation could cleave the molecule, potentially yielding derivatives of pivalic acid and phenoxyacetic acid.
Common oxidizing agents that could be used to study these pathways include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. The analysis of the resulting by-products would likely be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to separate and identify the various degradation products.
Hypothetical Oxidative Degradation Products:
| Oxidative Condition | Potential Major Products |
|---|---|
| Baeyer-Villiger Oxidation | tert-Butyl phenoxyacetate |
It must be reiterated that this is a theoretical outline, as specific studies on the oxidative degradation of this compound, including the identification and quantification of by-products, are absent from the reviewed literature.
Kinetic and Thermodynamic Aspects of this compound Reactivity
A thorough understanding of a compound's reactivity requires knowledge of its kinetic and thermodynamic parameters. For this compound, this would involve measuring reaction rates under various conditions (e.g., temperature, concentration of reactants, catalyst) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic data, such as the enthalpy and entropy of reaction, would provide insight into the feasibility and spontaneity of its chemical transformations.
No specific kinetic or thermodynamic data for reactions involving this compound were found in the conducted search. Studies on structurally similar compounds, like 3,3-dimethylbutanone, have been performed in the context of atmospheric chemistry, but these results are not directly applicable due to the significant electronic and steric influence of the phenoxy group in the target molecule. copernicus.org The steric hindrance provided by the bulky tert-butyl group adjacent to the carbonyl is expected to have a significant impact on reaction rates, likely slowing down nucleophilic attack on the carbonyl carbon compared to less hindered ketones.
Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethyl 1 Phenoxybutan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3,3-Dimethyl-1-phenoxybutan-2-one, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would be employed for a complete structural assignment.
Based on the structure of this compound, the following signals are predicted for its ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (C(CH₃)₃) | ~1.1 - 1.3 | Singlet | 9H |
| Methylene (B1212753) (-CH₂-) | ~4.8 - 5.0 | Singlet | 2H |
| Aromatic (para-H) | ~6.9 - 7.0 | Triplet | 1H |
| Aromatic (ortho-H) | ~6.9 - 7.0 | Doublet | 2H |
| Aromatic (meta-H) | ~7.2 - 7.3 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~208 - 212 |
| Quaternary (C(CH₃)₃) | ~44 - 46 |
| Methylene (-CH₂-) | ~75 - 78 |
| tert-Butyl (-C(CH₃)₃) | ~26 - 28 |
| Aromatic (C-O) | ~158 - 160 |
| Aromatic (meta-C) | ~129 - 131 |
| Aromatic (para-C) | ~121 - 123 |
| Aromatic (ortho-C) | ~114 - 116 |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant correlations would be expected within the aromatic ring, specifically between the ortho and meta protons, and between the meta and para protons. No other correlations are expected due to the presence of non-proton-bearing atoms (the ether oxygen and the quaternary carbon) separating the other proton groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the protonated carbons in the molecule. For instance, the proton signal at ~4.8-5.0 ppm would correlate with the carbon signal at ~75-78 ppm, confirming the identity of the methylene group (-CH₂-). Similarly, the aromatic proton signals would correlate with their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity around quaternary carbons and carbonyl groups. Key expected correlations include:
The tert-butyl protons (~1.1-1.3 ppm) to the quaternary carbon (~44-46 ppm) and the carbonyl carbon (~208-212 ppm).
The methylene protons (~4.8-5.0 ppm) to the carbonyl carbon (~208-212 ppm) and the aromatic carbon attached to the ether oxygen (~158-160 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between nuclei. In this molecule, a NOESY experiment would show a correlation between the methylene protons (-CH₂-) and the ortho protons of the phenoxy group, confirming their close spatial relationship.
For this compound, which is achiral and conformationally somewhat restricted due to the bulky tert-butyl group, advanced pulse sequences would primarily investigate rotational dynamics. Techniques like rotational-echo double resonance (REDOR) could be applied in solid-state NMR to measure internuclear distances, providing insight into the molecule's preferred conformation in the solid state.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns to support structural elucidation.
For this compound (C₁₂H₁₆O₂), the expected exact mass of the molecular ion [M]⁺ would be approximately 192.1150 Da. HRMS analysis would confirm this elemental composition with high accuracy.
The fragmentation pattern in electron ionization (EI) mass spectrometry would be dictated by the stability of the resulting fragments. Key predicted fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon, leading to the formation of a stable tert-butyl cation (m/z = 57 ), which would likely be the base peak.
McLafferty Rearrangement is not possible for this molecule as there are no gamma-hydrogens.
Cleavage of the methylene-oxygen bond: This would generate a phenoxy radical and a C₅H₉O⁺ cation (m/z = 85 ).
Formation of a phenoxy cation: Loss of the side chain could lead to a phenoxy cation (m/z = 93 ) or a related fragment.
Table 3: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Possible Fragment | Formula |
| 192.1150 | Molecular Ion [M]⁺ | [C₁₂H₁₆O₂]⁺ |
| 93.0335 | Phenoxy fragment | [C₆H₅O]⁺ |
| 85.0653 | Acylium ion after alpha-cleavage | [C₅H₉O]⁺ |
| 57.0704 | tert-Butyl cation | [C₄H₉]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Molecular Conformation Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show strong, characteristic absorption bands. A very strong and sharp absorption band is predicted for the ketone carbonyl (C=O) stretch, typically appearing in the range of 1715-1725 cm⁻¹. The C-O-C ether linkage would produce strong stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the ring "breathing" mode near 1000 cm⁻¹, are often strong in Raman spectra. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
| Aromatic C-H Stretch | 3050 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| Ketone C=O Stretch | 1715 - 1725 | FT-IR (Strong), Raman (Weak) |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| Asymmetric C-O-C Stretch | ~1250 | FT-IR (Strong) |
| Symmetric C-O-C Stretch | ~1050 | FT-IR (Strong) |
X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions (if crystalline forms are studied)
X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and intermolecular interactions. Currently, there is no publicly available crystal structure for this compound.
If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:
The precise three-dimensional arrangement of the molecule.
The conformation of the butanone chain relative to the phenoxy group.
Intermolecular forces, such as C-H···O or C-H···π interactions, that govern the crystal packing. The bulky tert-butyl group would likely play a dominant role in the packing arrangement, potentially preventing close, parallel stacking of the phenyl rings.
Application of Hyphenated Analytical Techniques for Trace Analysis and Reaction Monitoring
The detection and quantification of this compound, particularly at low concentrations in complex matrices, and the monitoring of its formation or degradation, necessitate powerful analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for these tasks. chemijournal.comnih.gov These techniques provide both separation of the analyte from interferences and its unambiguous identification and quantification, often with high sensitivity and specificity. chemijournal.comzenodo.org The most common combinations for the analysis of organic compounds like ketones include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Following separation on the gas chromatograph, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. The fragmentation of ketones is well-understood and primarily involves α-cleavage and McLafferty rearrangements. whitman.edulibretexts.org For this compound, α-cleavage is expected to be a dominant fragmentation pathway. The molecular ion peak (M+) would be observed, although its intensity can vary. whitman.edu
The key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl group. This would lead to the formation of characteristic ions. For example, cleavage can result in a tert-butyl cation or a phenoxymethyl (B101242) acylium ion. The analysis of these fragments allows for definitive structural confirmation.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Name | Structure | Predicted m/z | Fragmentation Pathway |
| Molecular Ion | [C₁₂H₁₆O₂]⁺ | 192 | Electron Impact Ionization |
| tert-Butyl Cation | [C(CH₃)₃]⁺ | 57 | α-cleavage |
| Phenoxymethyl Cation | [C₆H₅OCH₂]⁺ | 107 | α-cleavage and rearrangement |
| Phenyl Cation | [C₆H₅]⁺ | 77 | Cleavage of the phenoxy group |
| Acetyl Ion | [CH₃CO]⁺ | 43 | α-cleavage |
This table is generated based on established principles of mass spectrometry fragmentation for ketones. whitman.edulibretexts.orgyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
LC-MS is a powerful tool for monitoring the progress of chemical reactions, as it can analyze samples directly from the reaction mixture with minimal preparation. chemijournal.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. nih.gov The synthesis of this compound, for instance, involves the reaction of 1-bromo-3,3-dimethylbutan-2-one with phenol (B47542). LC-MS can be used to track the depletion of these reactants and the formation of the final product in real-time.
In a typical LC-MS setup, a high-performance liquid chromatography (HPLC) system separates the components of the reaction mixture. The eluent is then introduced into a mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), which typically keeps the molecule intact. For this compound (MW 190.24 g/mol ), this often results in the observation of a protonated molecule [M+H]⁺ at m/z 191 or a sodiated adduct [M+Na]⁺ at m/z 213. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by selecting the parent ion and inducing fragmentation to monitor specific product ions, a technique known as multiple reaction monitoring (MRM). researchgate.net
This approach is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reaction time, to maximize yield and purity. It also allows for the identification of any by-products or degradation products that may form.
Table 2: Application of LC-MS for Monitoring the Synthesis and Degradation of this compound
| Analytical Application | Reactants / Starting Material | Products / Degradation Products | Monitored Species (m/z) | Hyphenated Technique |
| Synthesis Monitoring | 1-bromo-3,3-dimethylbutan-2-one, Phenol | This compound | Reactants, Product [M+H]⁺ or [M+Na]⁺ | LC-MS, LC-MS/MS |
| Oxidative Degradation | This compound | Carboxylic acid derivatives | Starting Material, Products | LC-MS |
| Reductive Degradation | This compound | 3,3-Dimethyl-1-phenoxybutan-2-ol | Starting Material, Product | GC-MS, LC-MS |
This table illustrates the utility of hyphenated techniques in tracking key chemical transformations of the target compound.
By combining the separation power of chromatography with the specificity of mass spectrometry, hyphenated techniques provide a robust framework for both the trace-level detection and the dynamic monitoring of this compound in various applications.
Computational and Theoretical Chemistry Studies of 3,3 Dimethyl 1 Phenoxybutan 2 One
Conformational Landscape Exploration and Potential Energy Surface Mapping
The flexibility of the C-C and C-O single bonds in 3,3-dimethyl-1-phenoxybutan-2-one allows it to adopt numerous three-dimensional arrangements, or conformations. Mapping the potential energy surface (PES) as a function of these conformational changes is key to understanding its dynamic behavior.
Exploring the full conformational landscape of a flexible molecule is computationally intensive. Molecular Mechanics (MM) offers a faster, classical-mechanics-based approach to estimate the energies of different conformers. By systematically rotating key dihedral angles (e.g., the C(carbonyl)-C(methylene)-O(ether)-C(phenyl) torsion), a rough map of the potential energy surface can be generated, identifying low-energy regions.
To explore this landscape dynamically, Molecular Dynamics (MD) simulations are employed. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion. This provides a realistic picture of how the molecule flexes, bends, and rotates at a given temperature. nih.gov MD simulations are invaluable for sampling a wide range of conformations and identifying the most populated conformational states, as well as the energy barriers between them. nih.govnih.gov The stability of the simulation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over time. nih.gov
Computational methods can quantify these effects. Energy Decomposition Analysis (EDA) can be used to partition the interaction energy between molecular fragments (e.g., the tert-butyl-carbonyl fragment and the phenoxy-methylene fragment) into physically meaningful terms like electrostatic, exchange-repulsion, and polarization. mdpi.comresearchgate.net Furthermore, analysis of non-covalent interactions (NCI) can reveal weaker, stabilizing forces, such as potential C-H···π interactions between the hydrogen atoms of the tert-butyl or methylene (B1212753) groups and the electron-rich phenyl ring. researchgate.net These subtle interactions can play a crucial role in stabilizing specific conformers.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even be used to identify unknown compounds. ajchem-a.commdpi.com
DFT calculations are the workhorse for spectroscopic predictions. After a geometry optimization, the vibrational frequencies can be calculated. nih.govajchem-a.com These theoretical frequencies correspond to the absorption bands in an infrared (IR) spectrum. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be made.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, which is typically performed at the DFT level. nih.govresearchgate.netmodgraph.co.uk Theoretical prediction of the ¹H and ¹³C chemical shifts can be invaluable for assigning complex spectra and confirming molecular structures. researchgate.netmodgraph.co.uk
The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) spectra can be calculated using Time-Dependent DFT (TD-DFT). This method provides information on the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks.
Table 2: Predicted Spectroscopic Data for this compound Note: These are predicted values based on established computational methods and data from analogous compounds. Experimental values may vary based on solvent and other conditions.
| Spectroscopy | Feature | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | 7.20–7.50 ppm (m) | Aromatic protons (phenoxy group) |
| Chemical Shift (δ) | ~4.80 ppm (s) | Methylene protons (-CH₂-) | |
| Chemical Shift (δ) | ~1.25 ppm (s) | tert-Butyl protons (-C(CH₃)₃) | |
| ¹³C NMR | Chemical Shift (δ) | >200 ppm | Carbonyl carbon (C=O) |
| Chemical Shift (δ) | ~158 ppm | Aromatic carbon (C-O) | |
| Chemical Shift (δ) | 115-130 ppm | Aromatic carbons (C-H) | |
| Chemical Shift (δ) | ~75 ppm | Methylene carbon (-CH₂-) | |
| Chemical Shift (δ) | ~45 ppm | Quaternary carbon (-C(CH₃)₃) | |
| Chemical Shift (δ) | ~26 ppm | Methyl carbons (-C(CH₃)₃) | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ (strong) | C=O stretching vibration |
| Wavenumber (cm⁻¹) | ~1240 cm⁻¹ (strong) | C-O-C asymmetric stretching | |
| Wavenumber (cm⁻¹) | 3100-3000 cm⁻¹ (m) | Aromatic C-H stretching | |
| Wavenumber (cm⁻¹) | ~2970 cm⁻¹ (s) | Aliphatic C-H stretching | |
| UV-Vis | λmax | ~270 nm | π → π* transition (phenyl ring) |
| λmax | ~290 nm | n → π* transition (carbonyl) |
Elucidation of Reaction Mechanisms and Transition State Structures
A primary goal of computational chemistry in the context of reactivity is to map out the entire energy landscape of a chemical reaction. This involves identifying the stable starting materials and products, as well as the high-energy transition states that connect them. For this compound, this could involve studying reactions such as nucleophilic addition to the carbonyl group, enolate formation, or reactions involving the phenoxy moiety.
Intrinsic Reaction Coordinate (IRC) Pathways
The Intrinsic Reaction Coordinate (IRC) is a fundamental concept in computational chemistry that defines the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. researchgate.netnih.govnih.gov An IRC calculation starts from the optimized geometry of a transition state and proceeds downhill in both the forward and reverse directions. researchgate.netnih.gov This allows chemists to verify that a calculated transition state indeed connects the desired reactants and products and to visualize the geometric changes that occur along the reaction pathway. researchgate.net
For this compound, an IRC analysis could be hypothetically applied to a reaction like the addition of a nucleophile to the carbonyl carbon. The calculation would trace the trajectory of the atoms as the nucleophile approaches, the C=O double bond breaks, and a new bond is formed, confirming the transition state's role in this transformation.
Table 1: Hypothetical IRC Pathway Analysis for Nucleophilic Addition to this compound
| Reaction Coordinate | Key Geometric Parameters | Relative Energy (kcal/mol) |
| Reactants | C=O bond length: ~1.21 Å; Nucleophile distance: >3 Å | 0 |
| Transition State | C=O bond length: elongated; C-Nucleophile bond: partially formed | Barrier Height |
| Products | C-O bond length: ~1.43 Å; C-Nucleophile bond length: ~1.5 Å | Reaction Energy |
Free Energy Profiles and Kinetic Barriers
For this compound, calculating the free energy profiles for various potential reaction pathways would allow for a comparison of their kinetic and thermodynamic favorability. For instance, one could compare the energy barriers for nucleophilic attack at the carbonyl carbon versus a substitution reaction at the phenoxy group.
Molecular Modeling for Structure-Reactivity Relationships in Non-Biological Systems
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to predict their properties and reactivity. researchgate.net In the context of non-biological systems, these models can be used to establish quantitative structure-reactivity relationships (QSRR), which correlate specific structural or electronic features of a molecule with its observed chemical reactivity. researchgate.net
For a series of compounds related to this compound, molecular modeling could be used to understand how modifications to the molecular structure affect its reactivity. For example, by systematically changing the substituents on the phenyl ring or altering the steric bulk around the ketone, one could computationally predict the impact on the rate of a particular reaction. These predictions can then guide the design of new molecules with desired reactivity.
Table 2: Illustrative Structure-Reactivity Data for a Series of Phenoxybutanones
| Substituent on Phenyl Ring | Calculated Activation Energy for Nucleophilic Addition (kcal/mol) | Predicted Relative Reaction Rate |
| -H | E_a | 1 (Reference) |
| -NO₂ (electron-withdrawing) | < E_a | > 1 |
| -OCH₃ (electron-donating) | > E_a | < 1 |
Note: This table presents a hypothetical trend based on general chemical principles. Specific computational data for this compound and its derivatives is not available in the surveyed literature.
Derivatization, Analogues, and Structure Activity Relationships in Chemical Contexts
Design and Synthesis of Functionalized 3,3-Dimethyl-1-phenoxybutan-2-one Analogues
The synthesis of functionalized analogues of this compound can be strategically approached by modifying either the aromatic phenoxy ring or the aliphatic butanone chain. A common and effective method for creating the core structure of α-phenoxy ketones is through the Williamson ether synthesis, reacting a phenol (B47542) with an α-haloketone. researchgate.netresearchgate.net In this case, the reaction would involve a selected phenol and 1-bromo-3,3-dimethylbutan-2-one. This approach provides a convergent route where a variety of functionalized phenols can be used to generate a library of analogues.
The general synthetic scheme is as follows:
Scheme 1: General synthesis of this compound analogues.

The properties of the target molecule can be systematically tuned by introducing various substituents onto the phenoxy ring. By choosing phenols with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the ortho, meta, or para positions, one can modulate the electronic environment of the entire molecule. scielo.br For instance, an EDG like a methoxy (B1213986) group would increase the electron density of the aromatic ring and the ether oxygen, potentially influencing the reactivity of the carbonyl group. Conversely, an EWG like a nitro or cyano group would decrease it.
These modifications are readily achievable by using commercially available substituted phenols as starting materials in the synthesis described in Scheme 1.
Table 1: Potential Substituents on the Phenoxy Moiety and Their Electronic Effects
| Substituent (R) | Position | Electronic Effect | Potential Starting Phenol |
| -OCH₃ | para | Electron-donating (strong) | 4-Methoxyphenol |
| -CH₃ | para | Electron-donating (weak) | p-Cresol |
| -Cl | para | Electron-withdrawing (weak) | 4-Chlorophenol |
| -CN | para | Electron-withdrawing (strong) | 4-Cyanophenol |
| -NO₂ | para | Electron-withdrawing (strong) | 4-Nitrophenol |
The butanone backbone of this compound offers several sites for derivatization, primarily the carbonyl group and the α-methylene group. The bulky tert-butyl group is generally unreactive and serves as a significant steric shield. fiveable.mefiveable.me
Carbonyl Group Modifications: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), yielding 3,3-dimethyl-1-phenoxybutan-2-ol. This introduces a hydroxyl group and a new chiral center. Further reactions at this alcohol position, such as esterification or etherification, could generate a wide array of new analogues.
α-Methylene Group Functionalization: The α-protons on the C1 carbon are acidic and can be removed by a suitable base to form an enolate. pressbooks.pub This enolate is a powerful nucleophile that can react with various electrophiles, allowing for the introduction of substituents at the C1 position. However, the steric hindrance from the adjacent tert-butyl group can influence the reactivity of this position. fiveable.me Reactions like alkylation, acylation, or hydroxylation can be envisioned. For example, α-hydroxylation can be achieved using reagents like (camphorsulfonyl)oxaziridines. organic-chemistry.org
Stereoselective Synthesis of Chiral this compound Derivatives
While this compound is achiral, derivatization, particularly at the C1 position, can introduce a stereocenter. The synthesis of enantiomerically pure derivatives is crucial for studying stereospecific interactions. Several modern asymmetric synthesis strategies can be applied. nih.govunc.edu
One powerful approach is the enantioselective α-functionalization of ketones. nih.govspringernature.com For instance, an iridium-catalyzed allylic substitution of a silyl (B83357) enol ether derived from the parent ketone could be used to introduce various nucleophiles, including phenoxides, in a highly enantioselective manner. nih.gov This "umpolung" strategy reverses the traditional role of the enolate as the nucleophile. researchgate.net
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the molecule, direct a stereoselective reaction at the α-position, and then be removed. The SAMP/RAMP hydrazone methodology is a well-established example for the asymmetric α-alkylation of ketones and could be adapted for creating chiral centers with high enantiomeric excess. thieme-connect.comthieme-connect.de
Table 2: Potential Chiral Derivatives and Synthetic Strategies
| Chiral Derivative Structure | Chiral Center | Potential Asymmetric Synthetic Method |
| 1-Alkyl-3,3-dimethyl-1-phenoxybutan-2-one | C1 | Asymmetric enolate alkylation using a chiral auxiliary (e.g., SAMP/RAMP). |
| 1-Hydroxy-3,3-dimethyl-1-phenoxybutan-2-one | C1 | Asymmetric α-hydroxylation of the corresponding enolate using a chiral oxaziridine. |
| 3,3-dimethyl-1-phenoxybutan-2-ol | C2 | Asymmetric reduction of the ketone using a chiral catalyst (e.g., Noyori's ruthenium catalysts). researchgate.net |
Systematic Study of Structure-Reactivity Relationships within the this compound Series
Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity or biological activity. For the this compound series, two key features dominate its reactivity: the electronic nature of the phenoxy ring and the steric bulk of the tert-butyl group.
Electronic Effects: As discussed in section 6.1.1, substituents on the phenoxy ring can modulate the electron density at the carbonyl oxygen. Electron-withdrawing groups on the phenyl ring will pull electron density away from the carbonyl group, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles. quora.com Conversely, electron-donating groups will decrease the electrophilicity of the carbonyl carbon, making it less reactive. tib.eu This can be systematically studied by comparing the reaction rates of a series of analogues with a standard nucleophile.
Synthesis of Conformationally Restricted Analogues for Mechanistic Probing
To understand the spatial requirements for the interaction of this compound with other molecules, conformationally restricted analogues are invaluable tools. These rigid structures reduce the number of accessible conformations, helping to identify the "active" conformation. acs.org
The synthesis of such analogues typically involves incorporating the flexible acyclic structure into a new ring system. For this compound, this could be achieved by forming a covalent bridge between the phenoxy ring and the butanone backbone. For example, an intramolecular Friedel-Crafts-type reaction could be envisioned, starting from an analogue where the phenoxy group is replaced by a more reactive moiety or by functionalizing the phenoxy ring itself.
A potential target could be a chromanone derivative. For instance, an appropriately substituted phenol could undergo a cyclization reaction to form a six-membered heterocyclic ring containing the core structure. This would lock the relative positions of the aromatic ring and the ketone. The synthesis of ketone analogues of tropane (B1204802) esters provides an example of how replacing an ester linkage with a ketone can be part of a strategy to create more rigid structures for SAR studies. rsc.org Similarly, creating cyclic ketone structures is a known strategy for conformational restriction. nih.gov
Advanced Applications and Specialized Roles in Chemical Systems Non Biological
3,3-Dimethyl-1-phenoxybutan-2-one as a Precursor or Ligand in Catalysis
The reactivity of the carbonyl and ether functionalities in this compound makes it a valuable compound in the field of catalysis, where it can participate as a substrate in asymmetric transformations and interact with metal centers.
In the realm of asymmetric synthesis, this compound functions as a prochiral ketone, serving as a precursor for the synthesis of chiral alcohols. The reduction of its carbonyl group can lead to the formation of a new stereocenter. Research has shown that the reduction of this compound using sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, (S)-3,3-dimethyl-1-phenoxybutan-2-ol, with a modest enantiomeric excess. This transformation highlights its utility as a starting material in developing and testing asymmetric reduction methodologies. The steric bulk provided by the tert-butyl group plays a significant role in influencing the stereochemical outcome of such reactions.
This compound has been instrumental in mechanistic studies of metal-catalyzed reactions, particularly in understanding C-O bond cleavage. In a study investigating nickel-catalyzed transfer hydrogenolysis, the compound was used as an analogue for a key intermediate generated during the degradation of bisphenol A (BPA)-based epoxy resins. chemrxiv.org
A stoichiometric reaction between this compound and a Ni(0) complex, Ni(SIPr)(benzene), was performed to elucidate the reaction mechanism. This reaction led to the formation of a nickel(II) η³-enolate complex, Ni(η³-enolate)(phenoxy), which was isolated and characterized. chemrxiv.orgresearchgate.net The formation of this complex provided strong evidence for a reaction pathway involving an unprecedented remote concerted oxidative addition of the C(sp³)-O bond to the metal center. chemrxiv.org This investigation underscores the compound's importance in probing complex catalytic cycles. chemrxiv.orgresearchgate.net
Table 1: Stoichiometric Reaction for Mechanistic Study
| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Significance |
| This compound | Ni(SIPr)(benzene) | n-pentane | Ni(η³-enolate)(phenoxy) complex | 65% | Supports mechanism for Ni-catalyzed C-O bond cleavage in polymer degradation studies. chemrxiv.orgresearchgate.net |
Building Block in the Synthesis of Complex Organic Scaffolds
The compound's structure is well-suited for use as a foundational element in the assembly of more complex and functionally rich organic molecules. Its phenoxy group can be modified or can influence reactivity, while the ketone provides a handle for a variety of carbon-carbon bond-forming reactions.
A significant example of its application is in the pursuit of the total synthesis of Psammaplysin A, a complex bromotyrosine alkaloid isolated from marine sponges. uni-muenchen.de In a doctoral study, this compound was prepared as a key starting material for the synthesis of this natural product, which features a unique and highly decorated dihydrooxepin fused to an isoxazoline (B3343090) via a spiroacetal. uni-muenchen.de The use of this compound in the initial stages of such a complex synthesis highlights its value as a robust building block for constructing elaborate molecular architectures. uni-muenchen.de
Furthermore, structural analogues of this compound serve as precursors in the synthesis of 1-azolyl-3-methyl-1-phenoxy-butan-2-ones, a class of compounds investigated for their potent fungicidal properties. google.com The transformation of this ketone into more elaborate heterocyclic systems demonstrates its utility in creating complex and functional organic scaffolds for agrochemical applications.
Role in Advanced Separation and Purification Processes (non-biological)
The compound this compound is primarily an intermediate in various chemical syntheses, and as such, its own purification is a critical step that employs advanced separation techniques. In industrial production, the use of continuous flow reactors can enhance both the yield and purity of the final product. Following synthesis, achieving high purity of this compound is essential for its subsequent applications.
Standard laboratory and industrial purification methods for this compound include:
Column Chromatography: This is a fundamental technique used for the separation and purification of this compound from reaction byproducts. A common stationary phase is silica (B1680970) gel, with a mobile phase typically consisting of a hexane/ethyl acetate (B1210297) solvent system.
Recrystallization: This technique is employed to obtain a highly purified solid form of the compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used to verify the purity of this compound, often achieving greater than 99% purity. A similar compound, 3,3-Dimethyl-4-phenylbutan-2-one, is analyzed using reverse-phase (RP) HPLC with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This methodology is also applicable for the analysis and purification of this compound.
These purification processes are scalable and can be adapted for preparative separation to isolate impurities, which is also relevant in pharmacokinetic studies of related compounds. sielc.com
Environmental Chemical Transformation Studies (e.g., atmospheric fate, degradation mechanisms in abiotic systems)
There is a notable lack of specific studies on the environmental chemical transformation of this compound. However, insights into its potential atmospheric fate and abiotic degradation can be drawn from studies of the structurally related compound, 3,3-dimethyl-2-butanone (also known as pinacolone), which shares the same ketone and dimethylbutane core. The presence of the phenoxy group in this compound is expected to influence its environmental behavior.
Analogous Data from 3,3-Dimethyl-2-butanone:
For 3,3-dimethyl-2-butanone, a key atmospheric degradation pathway is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov The rate constant for this vapor-phase reaction has been measured, allowing for an estimation of its atmospheric half-life. nih.gov
| Parameter | Value | Reference |
| OH Radical Reaction Rate Constant | 1.21 x 10⁻¹² cm³/molecule-sec at 25°C | nih.gov |
| Estimated Atmospheric Half-life | ~14 days | nih.gov |
| This data is for the related compound 3,3-dimethyl-2-butanone and is presented for comparative purposes. |
Furthermore, 3,3-dimethyl-2-butanone possesses chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov It is not expected to undergo hydrolysis in the environment due to the absence of functional groups that hydrolyze under typical environmental conditions. nih.gov
The environmental fate of 3,3-dimethyl-2-butanone is also influenced by its physical properties, which predict its partitioning between different environmental compartments.
| Environmental Fate Parameter | Predicted Behavior for 3,3-dimethyl-2-butanone | Reference |
| Gas/Particle Partitioning | Expected to exist solely as a vapor in the ambient atmosphere. | nih.gov |
| Soil Adsorption/Mobility | Expected to have high mobility in soil. | nih.gov |
| Volatilization from Water/Soil | Expected to volatilize from water surfaces and moist soil. May volatilize from dry soil. | nih.gov |
| This data is for the related compound 3,3-dimethyl-2-butanone and is presented for comparative purposes. |
It is crucial to reiterate that while these findings for 3,3-dimethyl-2-butanone provide a potential framework, the phenoxy group in this compound will alter the molecule's electronic distribution, polarity, and steric hindrance, thereby affecting its specific degradation rates and mechanisms. Further research is required to determine the precise environmental fate of this compound.
Emerging Research Directions and Future Perspectives for 3,3 Dimethyl 1 Phenoxybutan 2 One
Novel Synthetic Methodologies and Process Intensification
Research into the synthesis of 3,3-Dimethyl-1-phenoxybutan-2-one and related ketones is actively exploring more efficient, scalable, and robust manufacturing processes. Traditional synthetic routes are being re-evaluated and novel methodologies are being introduced to improve yield, purity, and process safety.
Current and Novel Synthetic Approaches:
The synthesis of this compound is typically achieved through two primary pathways: the oxidation of the corresponding secondary alcohol or the nucleophilic substitution of a halogenated precursor. One common method involves the oxidation of 3,3-dimethyl-1-phenoxybutan-2-ol. Another established route is the reaction of 1-bromo-3,3-dimethylbutan-2-one with phenol (B47542) in the presence of a base like potassium carbonate.
Emerging research focuses on optimizing these reactions. For instance, the use of continuous flow reactors represents a significant step towards process intensification. This technology can offer superior control over reaction parameters, leading to enhanced yields and higher purity of the final product when compared to traditional batch processing.
Furthermore, the development of one-pot, multi-component reactions is a key area of interest in modern organic synthesis. researchgate.net While not yet specifically documented for this compound, applying this strategy could potentially streamline its synthesis by combining several steps into a single operation, thereby reducing waste, energy consumption, and production time. The synthesis of its precursor, 3,3-dimethyl-2-butanone (pinacolone), has also been optimized through gas-phase catalytic reactions using rare earth metal oxides on an alumina (B75360) support, demonstrating a move towards more efficient catalytic processes. google.com
Table 1: Comparison of Synthetic Methodologies for Ketones
| Methodology | Description | Advantages | Key Research Area |
|---|---|---|---|
| Classical Oxidation | Oxidation of a secondary alcohol (e.g., 3,3-dimethyl-1-phenoxybutan-2-ol) using traditional oxidizing agents (e.g., KMnO₄, CrO₃). | Well-established procedures. | Development of greener, more selective oxidizing agents. |
| Nucleophilic Substitution | Reaction of a halogenated ketone (e.g., 1-bromo-3,3-dimethylbutan-2-one) with a nucleophile (e.g., phenol). | Good yields, versatile for creating derivatives. | Optimization of reaction conditions and solvent choice. |
| Continuous Flow Synthesis | The reaction is performed in a continuously flowing stream within a microreactor or flow reactor. | Enhanced heat and mass transfer, improved safety and scalability, higher purity. | Reactor design, integration of real-time analytics. |
| Catalytic Gas-Phase Reaction | Synthesis of precursors like pinacolone (B1678379) via catalytic decarboxylation in a fixed-bed reactor. google.com | High selectivity, potential for continuous operation. | Catalyst development (e.g., rare earth metal oxides). |
| One-Pot Multi-Component Reactions | Combining multiple reactants in a single vessel to form the product in a sequential cascade of reactions. researchgate.net | Increased efficiency, reduced waste, atom economy. | Design of novel reaction cascades for complex molecules. |
Application of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
For a molecule like this compound, AI/ML can be applied in several ways. Data-driven synthesis planning programs, often part of Computer-Aided Synthesis Planning (CASP), can analyze vast databases of chemical reactions to propose the most efficient retrosynthetic pathways. nih.gov These tools can learn the "grammar" of organic chemistry from existing data to suggest novel, yet plausible, reaction steps.
Furthermore, machine learning models can predict the yield of a chemical reaction under various conditions (e.g., temperature, solvent, catalyst) with high accuracy. github.io This predictive power allows chemists to identify optimal conditions without extensive experimental screening. Bayesian optimization, an ML technique, is particularly useful for refining reaction parameters like catalyst loading and temperature to maximize yield. github.io For the synthesis of this compound, this could mean fine-tuning the oxidation or substitution steps for maximum efficiency. Forward-reaction prediction tools can also be used to identify potential side products and impurities, aiding in the development of cleaner reaction profiles. nih.gov
Table 2: Potential AI/ML Applications in the Synthesis of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Prediction | AI algorithms suggest synthetic routes by working backward from the target molecule. nih.gov | Discovery of novel and more efficient synthetic pathways. |
| Reaction Yield Prediction | Deep learning models predict the outcome and yield of a reaction based on its components and conditions. github.io | Accelerates optimization, reduces experimental cost and waste. |
| Condition Optimization | Techniques like Bayesian optimization systematically explore the reaction space to find the best performing conditions. github.io | Maximizes product yield and purity. |
| Side Product Identification | Forward-prediction models identify likely impurities, helping to design cleaner reactions. nih.gov | Simplifies purification and improves process efficiency. |
| Catalyst Design | Generative models can design novel catalysts with desired properties for specific transformations. github.io | Development of more active and selective catalysts for the synthesis. |
Exploration of Unconventional Reactivity and Supramolecular Interactions
Beyond its role as a synthetic intermediate, the inherent chemical structure of this compound offers avenues for exploring non-classical reactivity and its participation in complex molecular systems. The molecule contains a ketone group, a phenoxy moiety, and a sterically demanding tert-butyl group, each contributing to its unique chemical behavior.
The reactivity of the ketone and the adjacent methylene (B1212753) group is also of interest. Studies on the atmospheric degradation of the structurally similar 3,3-dimethylbutanone have provided detailed insights into its reaction mechanisms with atmospheric oxidants like OH radicals and Cl atoms. copernicus.orgcopernicus.org Such studies are crucial for understanding the environmental fate of the compound and can reveal fundamental aspects of its radical chemistry. Furthermore, exploring tautomerism and the formation of intramolecular hydrogen bonds, as studied in related complex ketones, could uncover unique structural and electronic properties. scifiniti.com
Development of Sustainable and Circular Economy Approaches for the Compound
Aligning chemical manufacturing with the principles of green chemistry and the circular economy is a critical goal for modern science. mdpi.com For this compound, this involves developing sustainable synthetic routes and considering the entire lifecycle of the compound.
A key focus is the replacement of hazardous reagents and the reduction of waste. The traditional oxidation of 3,3-dimethyl-1-phenoxybutan-2-ol often uses stoichiometric amounts of heavy metal oxidants like chromium trioxide, which are toxic and environmentally harmful. A greener approach would involve the use of catalytic amounts of cleaner oxidants or the application of biocatalysis. mdpi.com Enzymes, as natural catalysts, operate under mild conditions and are biodegradable, offering a highly sustainable alternative for such transformations. mdpi.com
The principles of a circular economy encourage the use of renewable feedstocks. mdpi.com Investigating pathways to produce the precursors of this compound, namely phenol and 3,3-dimethyl-2-butanone, from biomass instead of petrochemical sources is a long-term research goal.
Furthermore, designing processes that minimize the use of organic solvents, for example by using water as a solvent or employing solvent-free conditions, is a core tenet of green chemistry. google.com The waste hierarchy of a circular economy—prioritizing prevention, reuse, recycling, and recovery—should be applied. mdpi.com This could involve developing methods to recover and reuse catalysts or unreacted starting materials and ensuring that any byproducts are non-toxic or can be repurposed.
Table 3: Green Chemistry and Circular Economy Strategies
| Principle | Application to this compound |
|---|---|
| Waste Prevention | Utilize one-pot syntheses and high-yield reactions to minimize byproducts. researchgate.netmdpi.com |
| Atom Economy | Design synthetic transformations that maximize the incorporation of all materials used in the process into the final product. |
| Use of Greener Reagents | Replace hazardous oxidizing agents (e.g., CrO₃) with catalytic systems or biocatalysts (enzymes). mdpi.com |
| Renewable Feedstocks | Explore bio-based routes for the synthesis of precursors like phenol and pinacolone. mdpi.com |
| Energy Efficiency | Employ catalytic processes that operate at ambient temperature and pressure; use process intensification like flow chemistry. |
| Design for Degradation | Study the environmental degradation pathways to ensure the compound does not persist and form harmful substances. copernicus.org |
Interdisciplinary Research at the Interface of Organic Chemistry and Other Disciplines
The unique structural features of this compound make it a valuable molecule for interdisciplinary research, bridging organic chemistry with fields such as medicinal chemistry, materials science, and atmospheric science.
In medicinal chemistry , the compound serves as a scaffold or intermediate for the synthesis of more complex molecules with potential pharmacological activity. Derivatives have been investigated for properties including anti-inflammatory and analgesic effects. Its structure could be modified to interact with specific biological targets like enzymes or neurotransmitter systems, opening up avenues for drug discovery research.
In materials science , the ability of the related pinacolone to form clathrate hydrates suggests potential applications for this compound in gas storage or separation technologies. ebi.ac.uk Its aromatic and ketonic functionalities could also be exploited in the design of novel polymers or functional materials.
In agricultural science , this chemical class is utilized in the development of agrochemicals. The synthesis of derivatives could lead to new compounds with targeted herbicidal or fungicidal properties. For example, related butan-2-one intermediates are converted into fungicidally active azole compounds. google.com
Finally, in atmospheric chemistry , detailed kinetic and mechanistic studies of its degradation provide crucial data for models that predict air quality and photochemical smog formation. copernicus.orgcopernicus.org Understanding its reaction with atmospheric oxidants helps to characterize its role as a volatile organic compound (VOC) and its potential contribution to the formation of secondary organic aerosols.
Q & A
Q. Table 1: Key Spectral Data
Advanced: How can conformational analysis using Cremer-Pople puckering coordinates improve understanding of steric interactions in this compound?
Answer:
The dimethyl groups at C3 introduce steric hindrance, potentially distorting the butanone backbone. Cremer-Pople coordinates () quantify non-planar ring puckering in cyclic systems but can be adapted to analyze steric strain in acyclic ketones by modeling local conformers. Computational tools (e.g., DFT) combined with crystallographic data (from SHELX refinements ) can map energy minima and transition states, revealing preferred conformations under varying conditions .
Basic: What synthetic routes yield this compound with high purity?
Answer:
Common methodologies include:
- Friedel-Crafts Acylation : Reaction of phenoxyacetyl chloride with 2-methylpropane in the presence of AlCl.
- Oxidation of Alcohol Precursors : Using Jones reagent or PCC to oxidize 3,3-dimethyl-1-phenoxybutan-2-ol.
Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical. Purity can be verified by HPLC (>99%, per standards in ) .
Advanced: How do computational methods (e.g., DFT) predict the reactivity of the ketone group under nucleophilic attack?
Answer:
Density Functional Theory (DFT) calculations assess electron density distribution at the carbonyl carbon. The electron-withdrawing phenoxy group and steric shielding by dimethyl substituents reduce electrophilicity, slowing nucleophilic addition. Computational results should be validated against experimental kinetic data (e.g., reaction rates with Grignard reagents) .
Data Contradiction: How to resolve discrepancies between crystallographic (SHELXL) and spectroscopic data?
Answer:
- Cross-Validation : Re-examine refinement parameters in SHELXL (e.g., thermal displacement, occupancy) .
- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Molecular dynamics simulations bridge this gap.
- Case Study : If NMR suggests free rotation of the phenoxy group but crystallography shows a fixed conformation, steric constraints in the solid state may explain differences .
Advanced: What degradation pathways occur under oxidative/reductive conditions, and how are products characterized?
Answer:
- Oxidation : Forms this compound oxide or carboxylic acids (via Baeyer-Villiger oxidation).
- Reduction : Yields 3,3-dimethyl-1-phenoxybutan-2-ol (using NaBH or LiAlH).
LC-MS and GC-MS are used to identify degradation products. For example, notes similar pathways for fluorinated analogs .
Q. Table 2: Degradation Pathways
| Condition | Major Product | Analytical Method |
|---|---|---|
| Oxidative | Carboxylic acid derivatives | LC-MS, H NMR |
| Reductive | Secondary alcohol | GC-MS, IR |
Basic: How to optimize chromatographic purity assessment for this compound?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 70% methanol/30% water.
- TLC : R ≈ 0.5 in hexane:ethyl acetate (4:1).
Reference standards (e.g., ≥99% purity from ) ensure accuracy .
Advanced: What experimental designs quantify steric effects of the 3,3-dimethyl groups on reaction kinetics?
Answer:
- Competitive Kinetics : Compare reaction rates with/without dimethyl substituents (e.g., using Hammett plots).
- X-ray Crystallography : Measure bond angles and torsional strain to correlate structure with reactivity .
- Case Study : Steric hindrance may reduce catalytic efficiency in asymmetric hydrogenation; use bulky catalysts (e.g., BINAP-Ru complexes) to probe effects .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
